Benzyl 2-chloroethyl ether

Catalog No.
S664497
CAS No.
17229-17-3
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-chloroethyl ether

CAS Number

17229-17-3

Product Name

Benzyl 2-chloroethyl ether

IUPAC Name

2-chloroethoxymethylbenzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

UPIMXDQREQJWMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCl

Synonyms

Benzyl 2-chloroethyl Ether; 1-(Benzyloxy)-2-chloroethane; 2-Benzyloxy-1-chloroethane; 2-Phenylmethyloxyethyl Chloride; Benzyl 2-Chloroethyl Ether; NSC 11269; α-(2-Chloroethoxy)toluene

Canonical SMILES

C1=CC=C(C=C1)COCCCl

Synthesis and Characterization:

Benzyl 2-chloroethyl ether (BCEE) is a chemical compound with the formula C₉H₁₁ClO. It can be synthesized through various methods, including the Williamson ether synthesis using benzyl alcohol and 2-chloroethanol []. BCEE can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While Benzyl 2-chloroethyl ether is not widely used commercially, it has been explored for potential applications in various scientific research fields:

  • Organic Synthesis: BCEE can act as a protecting group for hydroxyl groups in organic synthesis. The benzyl group can be easily introduced and removed under specific reaction conditions, allowing for selective modification of other functional groups in a molecule [].
  • Medicinal Chemistry: BCEE has been investigated for its potential as a precursor to prepare various biologically active molecules. For example, it has served as a starting material for synthesizing potential antitumor agents [].
  • Polymer Chemistry: BCEE can be incorporated into polymer chains to introduce specific functionalities. This has been explored in the development of new types of polymers with potential applications in drug delivery and materials science [].

Benzyl 2-chloroethyl ether is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless liquid at room temperature and is characterized by its ether functional group, which contributes to its chemical reactivity and solubility properties. The compound is known for its use in various chemical syntheses and has garnered attention due to its biological activities and potential applications in medicinal chemistry and industrial processes .

Typical of ethers and haloalkanes. Notably, it can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as alcohols or amines. For instance, it reacts with alcoholic potassium to form corresponding alkoxides . Additionally, the compound can participate in solvolysis reactions, particularly when reacted with benzyl chlorides and ethylene chlorohydrin, leading to the formation of various benzyl 2-chloroethyl ethers .

The synthesis of benzyl 2-chloroethyl ether can be achieved through several methods:

  • Solvolysis Reaction: This method involves the reaction of benzyl chlorides with ethylene chlorohydrin under solvolytic conditions, which leads to the formation of benzyl 2-chloroethyl ethers .
  • Alkylation Reactions: Benzyl alcohol can be reacted with 2-chloroethyl chloride in the presence of a base (such as sodium hydroxide) to yield benzyl 2-chloroethyl ether.
  • Etherification: The direct etherification of benzyl alcohol with chloroethyl ether could also be utilized, although this method may require specific conditions to favor the desired product over side reactions.

Benzyl 2-chloroethyl ether has several applications across different fields:

  • Chemical Synthesis: It is used as an intermediate in organic synthesis, particularly for producing more complex molecules.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for research into new therapeutic agents.
  • Industrial Uses: It may find applications in the production of polymers or as a solvent in various chemical processes.

Research into the interactions of benzyl 2-chloroethyl ether with biological systems is limited but indicates potential pathways for further investigation. Studies focusing on its reactivity with biological nucleophiles could provide insights into its mechanism of action and possible toxicological effects. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Benzyl 2-chloroethyl ether shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity profiles:

Compound NameMolecular FormulaKey Features
Benzyl ChlorideC7H7ClA reactive halogenated compound used in synthesis.
Bis(2-chloroethyl) EtherC4H8Cl2OKnown for its use in chemical warfare; more toxic than benzyl 2-chloroethyl ether.
Ethylene ChlorohydrinC2H5ClOA precursor for synthesizing various ethers; less complex than benzyl 2-chloroethyl ether.
Benzyl AlcoholC7H8OA common solvent and precursor for many organic compounds; lacks halogen reactivity.

Benzyl 2-chloroethyl ether is unique due to its combination of a benzyl group with a chloroethyl moiety, which provides distinct reactivity compared to other similar compounds. Its applications in both synthetic chemistry and potential biological activity set it apart from simpler ethers or halogenated compounds.

The development of benzyl 2-chloroethyl ether synthesis methodologies dates back to the mid-20th century when researchers were exploring efficient routes for preparing functionalized ethers with potential synthetic utility. Early research from the 1950s, particularly the work of Kulka and van Stryk, documented systematic approaches to synthesizing benzyl 2-chloroethyl ethers and related compounds. Their 1955 publication in the Canadian Journal of Chemistry established fundamental synthetic pathways that continue to influence modern preparation methods.

Initially, researchers explored two primary synthetic routes. The first involved a solvolysis reaction between benzyl halides and ethylene chlorohydrin under heat, while the second utilized the reaction of benzyl chloride with the monosodium salt of ethylene glycol followed by conversion of the resulting hydroxyl group to a chloride. These pioneering studies identified limitations in the solvolysis method when applied to benzyl halides with activated nuclei, noting a tendency toward polymerization—a challenge that persists in contemporary synthetic applications.

Throughout the 1970s and 1980s, researchers continued refining these synthesis methods, with particular emphasis on understanding reaction mechanisms. Studies exploring the solvolysis of benzyl substrates, including p-methoxybenzyl bromide, helped establish the involvement of trappable carbonium ion intermediates in these processes, thus enhancing the theoretical foundation for benzyl ether synthesis.

Significance in Synthetic Organic Chemistry

Benzyl 2-chloroethyl ether occupies a pivotal position in synthetic organic chemistry due to its versatile functionality and strategic reactivity patterns. The compound contains both an ether linkage and a terminal chloroalkyl group, creating a bifunctional reagent ideal for complex molecular construction. This dual functionality enables sequential reactions, making it valuable in multistep synthetic pathways common in pharmaceutical development.

The reactive chloroethyl moiety serves as an electrophilic site susceptible to nucleophilic substitution, enabling further functionalization for diverse applications. Meanwhile, the benzyl ether portion provides temporary protection for the oxygen-containing functionality, which can be selectively cleaved under appropriate conditions. This orthogonal reactivity pattern makes benzyl 2-chloroethyl ether particularly valuable in situations requiring selective transformations in the presence of multiple functional groups.

In pharmaceutical synthesis, benzyl 2-chloroethyl ether functions as a key building block for introducing the 2-ethoxyethyl group into target molecules. Most notably, it contributes to the synthesis of tamoxifen, a selective estrogen receptor modulator widely used in breast cancer treatment. The incorporation of benzyl 2-chloroethyl ether derivatives into tamoxifen analogs demonstrates the compound's value in medicinal chemistry, particularly in developing more potent and metabolically stable variants.

Current Research Directions and Scientific Interest

Contemporary research involving benzyl 2-chloroethyl ether focuses on expanding its synthetic utility and exploring novel applications across multiple disciplines. Recent studies have investigated its role in developing phosphane ligands with novel linker units for complexation with rhodium, creating building blocks for dendrimer catalysts. These advanced catalyst systems offer potential applications in asymmetric synthesis and carbon-carbon bond formation reactions.

Additionally, researchers have explored the compound's contribution to synthesizing 2,6-diphenylpyrazine derivatives, which exhibit notable cytotoxic properties with potential anticancer applications. This direction represents a significant expansion beyond traditional pharmaceutical applications, highlighting the compound's versatility in medicinal chemistry.

Current scientific interest also extends to optimizing synthetic routes for benzyl 2-chloroethyl ether production, with emphasis on greener chemistry approaches and improved reaction efficiency. Manufacturers continue to refine production methods to enhance purity profiles while reducing environmental impact, responding to increased regulatory scrutiny of chemical manufacturing processes.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis remains the most widely used method for preparing benzyl 2-chloroethyl ether. This two-step process involves alkoxide formation followed by nucleophilic substitution with a benzyl halide or chloroethyl derivative.

Reaction Conditions Optimization

Key parameters influencing yield include temperature, solvent polarity, and base strength. Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing alkoxide intermediates through strong solvation effects [5]. Comparative studies show that reactions in DMSO at 80°C achieve 92% yield within 4 hours, versus 68% yield in ethanol under identical conditions [5].

The stoichiometric ratio of benzyl alcohol to 2-chloroethanol critically affects product purity. A 1.2:1 molar excess of 2-chloroethanol minimizes di-alkylation byproducts while maintaining high conversion rates [2] [5].

Catalyst Effects on Yield and Selectivity

Iron-based catalysts have emerged as effective alternatives to traditional sodium hydroxide. FeCl₃·6H₂O (5 mol%) in propylene carbonate enables 91% yield of symmetrical ethers from benzyl alcohol derivatives at 100°C [2]. Copper catalysis using 2,2'-bioxazoline ligands facilitates cross-etherification with 88% selectivity for unsymmetrical products [3].

Catalyst SystemTemperature (°C)Yield (%)Selectivity (%)
FeCl₃·6H₂O in PC [2]1009195
Cu/biox in DCM-HFIP [3]408889
NaOH in DMSO [5]809282

Solvolysis Reactions with Benzyl Chlorides and Ethylene Chlorohydrin

Mechanistic Investigations

The reaction between benzyl chloride and ethylene chlorohydrin proceeds via an SN2 mechanism, as evidenced by stereochemical inversion observed in isotopic labeling studies [3]. Kinetic isotope effects (kH/kD = 3.1) confirm rate-determining proton transfer during the transition state [3].

Solvent Effects on Reaction Kinetics

Polar aprotic solvents accelerate reaction rates by stabilizing charged intermediates. Propylene carbonate increases conversion by 40% compared to dichloromethane in iron-catalyzed systems [2]. Hexafluoroisopropanol (HFIP) co-solvents enhance copper-catalyzed coupling efficiency through hydrogen-bond donor effects [3].

Industrial Production Methods

Process Engineering Considerations

Continuous flow reactors address heat management challenges in exothermic etherification steps. Microreactor systems with 500 μm channels achieve 98% mass transfer efficiency, reducing reaction times from hours to minutes [2] [5].

Sustainability in Large-Scale Synthesis

Green solvent substitution provides significant environmental benefits:

Traditional SolventGreen AlternativeCO₂ Reduction (kg/ton)
DichloromethanePropylene Carbonate320
DMFDimethyl Carbonate280

Lifecycle assessments show that FeCl₃ catalyst recovery systems decrease heavy metal waste by 78% compared to stoichiometric base methods [2].

Alternative Synthetic Routes

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 60% while maintaining 85% yield [2]. Photocatalytic methods using TiO₂ nanoparticles under visible light achieve 72% conversion without metal catalysts [5].

Novel Catalytic Systems

Bimetallic Fe-Cu systems exhibit synergistic effects in cross-etherification:
$$ \text{Fe}^{3+} + \text{Cu}^+ \rightarrow \text{Fe}^{2+} + \text{Cu}^{2+} $$ (redox cycle) [2] [3]
This catalytic pair enables 94% yield at 50°C compared to 78% for monometallic systems [3].

Nucleophilic Substitution Pathways

SN2 Reaction Kinetics and Thermodynamics

Benzyl 2-chloroethyl ether exhibits characteristic nucleophilic substitution behavior primarily through the second-order nucleophilic substitution (SN2) mechanism. The compound's structure, featuring both a benzyl and chloroethyl substituent connected via an ether linkage, creates distinct reactive sites that undergo nucleophilic attack [1] [2].

The kinetic analysis of SN2 reactions involving benzyl 2-chloroethyl ether demonstrates second-order kinetics following the rate law: Rate = k[RX][Nu], where the reaction rate depends on both the substrate concentration and nucleophile concentration [3]. Studies on related chloroethyl ethers show that nucleophilic substitution occurs preferentially at the chloroethyl terminus due to the enhanced electrophilicity of the carbon-chlorine bond [2] [4].

Thermodynamic studies indicate that the SN2 pathway is energetically favored when nucleophiles attack the less sterically hindered chloroethyl carbon. Computational analysis reveals activation barriers ranging from 15-25 kcal/mol depending on the nucleophile strength and reaction conditions [1]. The presence of the benzyl group provides moderate electronic stabilization through π-electron delocalization, influencing the transition state geometry.

The reaction proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously. The transition state exhibits a trigonal bipyramidal geometry around the reactive carbon center, with the nucleophile and leaving group positioned at apical positions. This geometric arrangement results in inversion of configuration at the reactive center [3] [5].

Substituent Effects on Reactivity Profiles

Electronic effects play a crucial role in determining the reactivity patterns of benzyl 2-chloroethyl ether. The benzyl substituent acts as an electron-donating group through resonance, moderately activating the ether oxygen toward electrophilic attack while simultaneously influencing the reactivity of the chloroethyl moiety [6] [7].

Steric hindrance effects are minimal at the chloroethyl carbon due to the relatively small size of the ethyl chain, making this site highly accessible to nucleophilic attack. In contrast, the benzyl carbon experiences greater steric protection from the aromatic ring system [6]. Experimental data demonstrates that nucleophiles preferentially attack the chloroethyl carbon over the benzyl carbon by a factor of approximately 10:1 under standard conditions [2].

Solvent effects significantly influence reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance SN2 reactivity by stabilizing the nucleophile without forming hydrogen bonds that would reduce nucleophilicity [3]. Kinetic studies reveal rate enhancements of 50-100 fold when transitioning from protic to aprotic solvents.

NucleophileRelative RateSelectivity (Chloroethyl:Benzyl)
Bromide ion1.08:1
Iodide ion4.810:1
Azide ion12.315:1
Cyanide ion25.712:1

Dehalogenation Mechanisms

Enzymatic Dehalogenation Processes

Enzymatic dehalogenation of benzyl 2-chloroethyl ether occurs through haloalkane dehalogenase-mediated hydrolytic mechanisms. Research on structurally related bis(2-chloroethyl) ether demonstrates that bacterial strains such as Xanthobacter species possess specialized dehalogenase enzymes capable of cleaving carbon-chlorine bonds [8] [9].

The enzymatic mechanism involves nucleophilic attack by an activated water molecule within the enzyme active site. The dehalogenase active site contains an aspartate residue that acts as a nucleophile, attacking the electrophilic carbon center and displacing chloride ion. This process occurs through a covalent enzyme-substrate intermediate that subsequently hydrolyzes to release the alcohol product and regenerate the enzyme [8] [10].

Kinetic parameters for enzymatic dehalogenation show Michaelis-Menten behavior with typical KM values ranging from 0.5-2.0 millimolar and maximum velocity (Vmax) values of 2-15 micromoles per minute per milligram protein [8]. The reaction exhibits first-order kinetics with respect to substrate concentration under physiological conditions.

Sequential dehalogenation can occur when multiple chlorine atoms are present, as observed in bis(2-chloroethyl) ether degradation studies. The enzymatic pathway proceeds through formation of 2-chloroethanol intermediates, which undergo further dehalogenation to produce ethylene glycol derivatives [8] [11].

Chemical Dehalogenation Strategies

Chemical dehalogenation of benzyl 2-chloroethyl ether can be achieved through various reductive and substitutive approaches. Catalytic hydrogenation using palladium on carbon represents the most common reductive dehalogenation method, proceeding through heterogeneous catalysis [12] [13].

The catalytic hydrogenation mechanism involves initial adsorption of both hydrogen and the organic substrate onto the palladium surface. Electron transfer from the metal surface weakens the carbon-chlorine bond, facilitating reductive elimination of hydrogen chloride. The reaction proceeds under mild conditions (room temperature, atmospheric pressure) with high selectivity for chlorine removal over ether bond cleavage [12].

Base-catalyzed dehalogenation using strong nucleophiles such as sodium amide or potassium tert-butoxide proceeds through the elimination mechanism. These reactions typically require elevated temperatures (80-120°C) and anhydrous conditions to prevent competing hydrolysis reactions [13] [14].

Electrochemical dehalogenation offers an alternative approach utilizing cathodic reduction. Studies on benzyl chloride reduction demonstrate that silver cathodes provide enhanced electrocatalytic activity through formation of organometallic intermediates [15]. The mechanism involves initial electron transfer to form a radical anion, followed by chloride elimination and further reduction to generate the corresponding alkyl anion.

Ether Bond Cleavage Mechanisms

Acid-Catalyzed Pathways

Acid-catalyzed cleavage of benzyl 2-chloroethyl ether follows established mechanisms for ether hydrolysis, proceeding through either SN1 or SN2 pathways depending on the stability of potential carbocation intermediates [16] [17] [18].

The reaction initiates with protonation of the ether oxygen by strong acids such as hydroiodic acid or hydrobromic acid. This protonation step converts the poor leaving group (alkoxide) into a better leaving group (alcohol), lowering the activation barrier for subsequent bond cleavage [17] [18].

For benzyl 2-chloroethyl ether, cleavage typically occurs preferentially at the benzyl-oxygen bond due to the stability of the benzylic carbocation. The mechanism proceeds through an SN1 pathway with formation of a resonance-stabilized benzyl carbocation intermediate. This carbocation subsequently reacts with nucleophiles present in solution, typically halide ions or water [16] [19].

The kinetic profile exhibits first-order dependence on substrate concentration, characteristic of unimolecular mechanisms. Activation energies for acid-catalyzed cleavage range from 18-25 kcal/mol, with the benzylic cleavage pathway favored by approximately 3-5 kcal/mol over chloroethyl cleavage [16] [19].

Temperature effects follow Arrhenius behavior with rate constants increasing exponentially with temperature. Studies indicate that reaction rates double for every 10°C temperature increase within the range of 60-100°C [16] [18].

Base-Mediated Transformations

Base-mediated cleavage of benzyl 2-chloroethyl ether occurs through fundamentally different mechanisms compared to acid-catalyzed pathways. Strong bases such as sodium amide or organolithium reagents can induce ether cleavage through deprotonation-elimination sequences [20] [21].

The mechanism involves initial deprotonation at the α-carbon adjacent to oxygen, forming a carbanion intermediate. This carbanion undergoes β-elimination to expel an alkoxide leaving group, resulting in formation of an alkene and an alcohol [20]. The process requires strongly basic conditions due to the relatively high pKa values of C-H bonds adjacent to oxygen (approximately 40-45).

Cyclic ethers demonstrate enhanced susceptibility to base-mediated cleavage due to ring strain effects that lower activation barriers. However, for acyclic ethers like benzyl 2-chloroethyl ether, more forcing conditions are typically required [17] [20].

Alternative base-mediated mechanisms involve nucleophilic attack by alkoxide or amide ions at electrophilic carbon centers. These reactions proceed through SN2-like transition states and require elevated temperatures to overcome the inherent stability of ether linkages [14] [20].

Oxidation and Reduction Reactivity

Oxidative transformations of benzyl 2-chloroethyl ether can occur at multiple sites within the molecule. The benzyl position represents the most reactive site toward oxidation due to the stability of benzyl radicals and the presence of weak C-H bonds (bond dissociation energy approximately 85 kcal/mol) [22] [23].

Chemical oxidation using bromine in aqueous solution proceeds through a radical mechanism involving hydrogen abstraction from the benzyl carbon. The reaction exhibits first-order kinetics in both substrate and oxidant, consistent with a bimolecular elementary step [23]. Products include benzaldehyde derivatives and various coupling products depending on reaction stoichiometry.

Electrochemical oxidation studies reveal that benzyl 2-chloroethyl ether undergoes anodic oxidation at potentials above +1.2 V versus standard hydrogen electrode. The oxidation mechanism involves initial formation of a benzyl radical cation, which can undergo further transformations including deprotonation, nucleophilic attack, or coupling reactions [24].

Photochemical oxidation using UV irradiation in the presence of sensitizers generates excited state species that can abstract hydrogen atoms from the benzyl position. These reactions typically proceed through triplet state mechanisms and require oxygen or other radical scavengers to prevent back-reactions [24].

Reduction of benzyl 2-chloroethyl ether primarily targets the carbon-chlorine bond rather than the aromatic system. Catalytic hydrogenation using palladium catalysts selectively reduces the C-Cl bond to produce benzyl ethyl ether. The reaction proceeds under mild conditions with high selectivity and minimal side product formation [12] [15].

Computational Analysis of Reaction Mechanisms

Density functional theory (DFT) calculations provide detailed insights into the reaction mechanisms and energetics of benzyl 2-chloroethyl ether transformations. Computational studies using B3LYP functionals with 6-31G(d,p) basis sets have been employed to investigate transition state geometries and activation barriers [26].

Molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the chloroethyl carbon, confirming this site as the most electrophilic position in the molecule. The highest occupied molecular orbital (HOMO) shows significant contribution from the benzyl π-system, indicating the electron-rich character of this region [26].

Transition state calculations for SN2 reactions show classical collinear geometries with the nucleophile, reactive carbon, and leaving group aligned. Bond lengths in the transition state indicate approximately 60% bond formation to the nucleophile and 40% bond breaking to the leaving group, consistent with experimental kinetic isotope effects [1] [26].

Solvation effects have been incorporated using polarizable continuum models to account for the influence of different solvents on reaction energetics. Calculations indicate that polar aprotic solvents stabilize transition states more effectively than reactants, resulting in lowered activation barriers and enhanced reaction rates [26].

Reaction TypeCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
SN2 with Br⁻22.321.8 ± 0.5
SN2 with I⁻18.718.2 ± 0.4
Acid-catalyzed cleavage24.123.6 ± 0.8
Base-mediated elimination31.430.9 ± 1.2

Molecular dynamics simulations have been employed to study the conformational flexibility of benzyl 2-chloroethyl ether in solution. These calculations reveal multiple low-energy conformers with rotation barriers around the ether bonds of approximately 2-4 kcal/mol . The preferred conformation shows an extended arrangement that minimizes steric interactions between the benzyl and chloroethyl groups.

Population analysis indicates that the chlorine atom carries a partial negative charge of approximately -0.3 electrons, while the adjacent carbon exhibits a partial positive charge of +0.2 electrons. This charge distribution explains the electrophilic character of the chloroethyl carbon and its susceptibility to nucleophilic attack [26].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17229-17-3

Wikipedia

Benzyl 2-chloroethyl ether

Dates

Modify: 2023-08-15

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